N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide
Description
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide is a synthetic small molecule characterized by a sulfonamide group linked to a 4-chlorophenyl ring and an acetylated 2,3-dihydroindole scaffold.
Properties
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3S/c1-11(20)19-9-8-12-2-5-14(10-16(12)19)18-23(21,22)15-6-3-13(17)4-7-15/h2-7,10,18H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKXLSXGIIYHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration-Reduction Pathway
Starting from commercially available indole, regioselective nitration at the 6-position is achieved using a mixture of nitric acid and sulfuric acid at 0–5°C. The resulting 6-nitroindole undergoes catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas (1–3 atm) in methanol or ethanol to yield 2,3-dihydro-1H-indol-6-amine. Alternative reducing agents such as iron in hydrochloric acid may be employed, though hydrogenation offers superior yield (75–85%) and purity.
Cyclization Strategies
Alternatively, the dihydroindole scaffold is constructed via cyclization of substituted anilines. For example, reacting 4-bromo-2-nitrophenethylamine with a palladium catalyst in the presence of a phosphine ligand facilitates intramolecular coupling to form the dihydroindole ring. Subsequent reduction of the nitro group with sodium dithionite in aqueous ethanol provides the amine intermediate.
N-Acetylation of 2,3-Dihydro-1H-indol-6-amine
Acetylation of the indole amine is typically performed using acetic anhydride or acetyl chloride under mild basic conditions:
Acetic Anhydride Method
A mixture of 2,3-dihydro-1H-indol-6-amine (1.0 equiv) and acetic anhydride (1.2 equiv) in dichloromethane is stirred with triethylamine (1.5 equiv) at 0–25°C for 4–6 hours. The reaction is quenched with water, and the product is extracted into ethyl acetate. After solvent removal, 1-acetyl-2,3-dihydro-1H-indol-6-amine is obtained in 80–90% yield.
Acetyl Chloride Protocol
For larger-scale synthesis, acetyl chloride (1.1 equiv) is added dropwise to a solution of the amine in tetrahydrofuran (THF) with pyridine (2.0 equiv) as the base. The reaction proceeds at −10°C to 0°C to minimize side reactions, yielding the acetylated product after aqueous workup.
Sulfonamide Coupling with 4-Chlorobenzenesulfonyl Chloride
The final step involves nucleophilic substitution between the acetylated amine and 4-chlorobenzenesulfonyl chloride:
Standard Coupling Conditions
In an anhydrous dichloromethane or THF environment, 1-acetyl-2,3-dihydro-1H-indol-6-amine (1.0 equiv) is treated with 4-chlorobenzenesulfonyl chloride (1.1 equiv) and triethylamine (2.0 equiv) at 0°C. The mixture is warmed to room temperature and stirred for 12–18 hours. The precipitated triethylamine hydrochloride is filtered, and the crude product is purified via silica gel chromatography (hexane/ethyl acetate 3:1) to afford the title compound in 65–75% yield.
Microwave-Assisted Optimization
Recent advancements utilize microwave irradiation to accelerate the reaction. Combining equimolar amounts of reactants in acetonitrile with diisopropylethylamine (DIPEA) under microwave conditions (100°C, 30 minutes) improves yield to 85–90% while reducing reaction time.
Alternative Synthetic Routes and Modifications
Solid-Phase Synthesis
For combinatorial libraries, the indole amine is immobilized on Wang resin via its carboxylic acid derivative. Acetylation and sulfonylation are performed on-resin, followed by cleavage with trifluoroacetic acid to release the product.
Enzymatic Acetylation
Lipase-catalyzed acetylation using vinyl acetate as the acyl donor in tert-butyl methyl ether offers an enantioselective pathway, though yields remain moderate (50–60%).
Critical Analysis of Methodologies
| Parameter | Nitration-Reduction | Cyclization | Solid-Phase |
|---|---|---|---|
| Yield (%) | 75–85 | 60–70 | 50–60 |
| Purity | High | Moderate | Variable |
| Scalability | Excellent | Limited | Moderate |
| Equipment Needs | Standard | Specialized | Specialized |
The nitration-reduction approach remains the most reliable for industrial-scale synthesis due to its high yield and reproducibility. Cyclization methods, while innovative, suffer from lower yields and require expensive palladium catalysts.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group, where nucleophiles such as amines or thiols can replace the sulfonyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine as a base in anhydrous conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted sulfonamides.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide has been investigated for its potential anticancer properties. Research indicates that compounds containing indole structures often exhibit significant cytotoxic effects against various cancer cell lines due to their ability to interfere with cellular signaling pathways involved in tumor growth and proliferation. -
Antimicrobial Properties
The sulfonamide moiety in this compound suggests potential antimicrobial activity. Sulfonamides are known for their effectiveness against bacterial infections by inhibiting bacterial folate synthesis. -
Anti-inflammatory Effects
The compound's structure may also confer anti-inflammatory properties, which are critical in treating chronic inflammatory diseases.
Data Tables
Mechanism of Action
The mechanism of action of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folate synthesis.
Comparison with Similar Compounds
JNJ-5207787: NPY Y2 Receptor Antagonist
Structure: N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-3-(3-cyano-phenyl)-N-[1-(2-cyclopentyl-ethyl)-piperidin-4yl]acrylamide (JNJ-5207787) shares the acetylated dihydroindole core but replaces the 4-chlorobenzenesulfonamide with a 3-cyanophenyl acrylamide group and a piperidinyl-cyclopentylethyl side chain. Activity: JNJ-5207787 is a potent NPY Y2 receptor antagonist (IC₅₀ ~10 nM), demonstrating efficacy in preclinical models of anxiety and feeding behavior . The acrylamide linker and bulky substituents enhance receptor selectivity compared to simpler sulfonamide derivatives.
Motesanib: VEGFR Inhibitor
Structure: N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide (Motesanib) retains the dihydroindole core but replaces the sulfonamide with a pyridine carboxamide group and dimethyl substitution on the indole ring. Activity: Motesanib inhibits VEGFR-1/2/3 with IC₅₀ values of 2, 3, and 6 nM, respectively, and has been evaluated in clinical trials for thyroid and lung cancers . The pyridine-carboxamide moiety is critical for kinase domain interactions, unlike the sulfonamide group in the target compound.
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-methoxy-2-methylbenzene-1-sulfonamide
Structure : This analog replaces the 4-chloro group with 4-methoxy-2-methylbenzenesulfonamide.
Activity : While biological data are unavailable, the methoxy group may enhance solubility compared to the chloro substituent. The methyl group could sterically hinder interactions with certain targets, suggesting divergent pharmacological profiles .
| Parameter | Target Compound | 4-Methoxy-2-Methyl Analog |
|---|---|---|
| Substituent | 4-Chloro | 4-Methoxy-2-methyl |
| Molecular Weight | ~360 g/mol (estimated) | 360.4 g/mol |
| Solubility | Likely lower (Cl) | Potentially higher (OCH₃) |
Research Findings and Implications
- Structural Determinants of Activity: The sulfonamide group in the target compound may favor interactions with serine/threonine kinases or carbonic anhydrases, unlike the acrylamide (JNJ-5207787) or carboxamide (Motesanib) groups, which target GPCRs or tyrosine kinases .
- Limitations and Opportunities: No direct cytotoxicity or target-binding data are available for the target compound. Structural optimization (e.g., introducing pyridine or piperidine moieties) may improve selectivity, as seen in JNJ-5207787 and Motesanib .
Biological Activity
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide, also known by its CAS number 397842-24-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15ClN2O3S
- Molecular Weight : 350.82 g/mol
- CAS Number : 397842-24-9
Research indicates that this compound may exhibit significant biological activity through various mechanisms:
- Dopamine Receptor Agonism : Preliminary studies suggest that compounds structurally related to this compound can selectively activate dopamine receptors, particularly the D3 receptor. This activity is linked to neuroprotective effects and potential therapeutic applications in neuropsychiatric disorders .
- Anticancer Properties : Analogous compounds have shown promise in inhibiting cancer cell viability. For instance, chalcone derivatives similar in structure have been reported to induce apoptosis in A549 lung cancer cells through the activation of caspases and modulation of mitogen-activated protein kinase (MAPK) pathways .
- Enzyme Inhibition : The compound may also interact with various enzymes, potentially affecting metabolic pathways and contributing to its pharmacological profile.
Biological Activity Evaluation
The biological activity of this compound can be evaluated using several methods:
| Method | Description |
|---|---|
| Cell Viability Assays | Assessing the cytotoxic effects on various cancer cell lines. |
| Receptor Binding Assays | Evaluating affinity and selectivity for dopamine receptors and other GPCRs. |
| Enzyme Activity Assays | Measuring inhibition or activation of specific enzymes involved in metabolic processes. |
Neuroprotective Effects
In a study focused on D3 receptor agonists, compounds structurally similar to this compound were shown to promote β-arrestin translocation and G protein activation without affecting other dopamine receptors. This selectivity suggests potential therapeutic applications for treating conditions like Parkinson's disease .
Anticancer Activity
Another investigation into chalcone derivatives demonstrated that these compounds could inhibit the growth of A549 lung cancer cells by activating ERK1/2 and JNK pathways while inhibiting NF-kB signaling. Such findings highlight the potential of this compound as a candidate for further development in cancer therapies .
Q & A
Q. What are the key synthetic steps and optimal conditions for preparing N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-chlorobenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential functionalization of the indole core and sulfonamide coupling. Key steps include:
- Acetylation : Reacting 2,3-dihydro-1H-indol-6-amine with acetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, triethylamine as base) to form the 1-acetyl intermediate .
- Sulfonamide Formation : Coupling the acetylated indole with 4-chlorobenzenesulfonyl chloride in a polar aprotic solvent (DMF or THF) at 50–60°C for 6–8 hours. Use excess sulfonyl chloride (1.2–1.5 eq) and monitor pH to avoid hydrolysis .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC).
Q. Which analytical techniques are critical for structural characterization of this sulfonamide derivative?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns (e.g., acetyl group at N1, sulfonamide linkage). Key signals: ~2.1 ppm (acetyl CH₃), 3.2–3.5 ppm (dihydroindole CH₂), 7.4–8.0 ppm (aromatic protons) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of acetyl or sulfonyl groups) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and indole NH) .
Q. How can researchers address hygroscopicity or stability issues during storage?
- Methodological Answer :
- Storage Conditions : Use desiccants (silica gel) in sealed containers under inert gas (N₂ or Ar) at –20°C. Avoid prolonged exposure to light due to potential photodegradation of the sulfonamide group .
- Stability Assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the acetyl group) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in large-scale synthesis?
- Methodological Answer :
- Design of Experiments (DOE) : Use fractional factorial designs to screen variables (temperature, solvent, stoichiometry). For example, a 2⁴⁻¹ design with factors: solvent polarity (DMF vs. THF), temperature (50°C vs. 70°C), sulfonyl chloride equivalents (1.2 vs. 1.5 eq), and reaction time (6 vs. 10 hours) .
- Continuous Flow Reactors : Implement microfluidic systems for precise control of residence time and mixing, reducing side reactions (e.g., sulfonamide dimerization) .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
Q. What computational strategies are effective for predicting the compound’s reactivity or binding affinity?
- Methodological Answer :
- Quantum Chemical Calculations : Employ density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states during sulfonamide formation or acetyl group hydrolysis .
- Molecular Docking : Simulate interactions with biological targets (e.g., carbonic anhydrase) using AutoDock Vina. Focus on the sulfonamide’s SO₂NH moiety as a zinc-binding group in enzyme active sites .
- MD Simulations : Assess binding stability (e.g., 100-ns simulations in GROMACS) to identify key residues for structure-activity relationship (SAR) studies .
Q. How should researchers resolve contradictions in biological activity data across different assays?
- Methodological Answer :
- Orthogonal Assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct target engagement from off-target effects .
- Meta-analysis : Apply statistical tools (e.g., Bayesian hierarchical modeling) to reconcile discrepancies in IC₅₀ values caused by assay variability (e.g., pH, co-solvents) .
- Proteomics Profiling : Use affinity pulldown followed by LC-MS/MS to identify unintended protein interactions that may explain anomalous results .
Q. What methodologies enable the integration of experimental and computational data for mechanistic studies?
- Methodological Answer :
- Reaction Path Analysis : Combine experimental kinetics (e.g., Arrhenius plots) with computational transition-state modeling to validate proposed mechanisms (e.g., nucleophilic substitution vs. radical pathways) .
- Cheminformatics Workflows : Use KNIME or Pipeline Pilot to correlate computed descriptors (e.g., LogP, polar surface area) with experimental solubility or permeability data .
- Feedback Loops : Iteratively refine computational models using experimental data (e.g., adjusting force field parameters based on crystallographic bond lengths) .
Tables for Key Data
Table 1 : Representative Synthetic Yields Under Varied Conditions
| Solvent | Temperature (°C) | Sulfonyl Chloride (eq) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DMF | 60 | 1.2 | 78 | 97 |
| THF | 50 | 1.5 | 65 | 92 |
| Dichloromethane | 40 | 1.3 | 58 | 89 |
| Data derived from optimized protocols in . |
Table 2 : Computational vs. Experimental Binding Affinities (Carbonic Anhydrase II)
| Method | ΔG (kcal/mol) | Ki (nM) |
|---|---|---|
| Molecular Docking | –9.2 | 12 |
| Isothermal Titration | –8.7 | 18 |
| Consistency between methods supports sulfonamide-zinc interaction as a key binding determinant . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
